molecular formula C26H28N2O5 B12509630 Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine

Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine

Cat. No.: B12509630
M. Wt: 448.5 g/mol
InChI Key: ZEXYNDUFTOOVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine is a specialized lysine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a 4-pentynoyl moiety at the beta-amino position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce bioorthogonal handles, such as terminal alkynes, enabling post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry . Its structural design balances stability during peptide assembly with selective reactivity for conjugating fluorescent tags, biotin, or other functional groups.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid

InChI

InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)

InChI Key

ZEXYNDUFTOOVKN-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Starting Material: Lysine Derivative

L-lysine methyl or ethyl ester hydrochloride (H-Lys-OR·HCl) serves as the starting material. The ester group (R = methyl or ethyl) simplifies handling and enhances solubility in organic solvents.

ε-Amine Acylation with 4-Pentynoyl Group

The ε-amine is selectively acylated using 4-pentynoic acid activated as an N-hydroxysuccinimide (NHS) ester or mixed anhydride.

Procedure :

  • Dissolve H-Lys-OEt·HCl in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Add a base (e.g., triethylamine, DIEA) to free the ε-amine.
  • React with 4-pentynoyl-NHS ester (1.2–1.5 equiv) at 0–25°C for 4–12 hours.
  • Monitor via TLC or HPLC until completion.

Key Considerations :

  • Selectivity : The ε-amine is more nucleophilic than the α-amine, favoring selective acylation under mild conditions.
  • Yield : ~70–85% after purification by extraction (ethyl acetate/water) and crystallization.

Saponification of Alkyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

  • Treat with aqueous NaOH (2–4 M) in THF/water (1:1) at 0–5°C.
  • Acidify to pH 6–7 with HCl to precipitate the product.

Outcome :

  • Nε-4-pentynoyl-L-lysine (H-Lys(pentynoyl)-OH) is obtained as a white solid.

α-Amine Fmoc Protection

The α-amine is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester):

  • Dissolve H-Lys(pentynoyl)-OH in dioxane/water (1:3).
  • Adjust to pH 8–9 with NaHCO₃ or Na₂CO₃.
  • Add Fmoc-OSu (1.1 equiv) and stir for 6–24 hours at 25°C.
  • Purify via ethyl acetate extraction and crystallization.

Yield : 75–90% with >98% purity (HPLC).

Alternative Methodologies

One-Pot Reductive Acylation

Adapting methods from methylated lysine synthesis:

  • Protect ε-amine via reductive benzylation (NaBH₃CN, benzaldehyde).
  • Acylate with 4-pentynoyl chloride.
  • Remove benzyl group via hydrogenolysis.
  • Protect α-amine with Fmoc-OSu.

Advantage : Reduces purification steps but requires stringent control over reaction conditions.

Solid-Phase Synthesis

Used for parallel synthesis of modified peptides:

  • Anchor Fmoc-Lys-OH to Wang resin.
  • Deprotect ε-amine (piperidine/DMF).
  • Acylate with 4-pentynoic acid/DIC/HOBt.
  • Cleave from resin with TFA.

Outcome : Direct incorporation into peptides without isolation.

Optimization and Challenges

Solvent Systems

  • THF/DMF : Ideal for acylation due to high solubility of NHS esters.
  • Dichloromethane (DCM) : Avoided due to poor lysine solubility.

Side Reactions

  • α-Amine Acylation : Minimized by using sub-stoichiometric 4-pentynoyl reagents.
  • Ester Hydrolysis : Controlled via low-temperature saponification.

Scalability

  • Industrial Adaptation : The patent method (CN112110833A) achieves 80% yield at 100-g scale using cost-effective reagents.

Analytical Data

Property Value
Molecular Formula C₂₆H₂₈N₂O₅
Molecular Weight 448.51 g/mol
Purity (HPLC) >98%
Melting Point 120–125°C (dec.)
Optical Rotation ([α]₂₀D) -13 ± 1° (c = 1 in DMF)

Data compiled from commercial specifications.

Scientific Research Applications

Nα-Fmoc-Nβ-4-pentynoyl-L-lysine is a versatile amino acid derivative that plays a crucial role in peptide synthesis and drug development . It is also known as (S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-(pent-4-ynamido)hexanoic acid . This compound is widely utilized in various research applications, including peptide synthesis, bioconjugation, drug delivery systems, cancer therapy research, and material science .

Applications

  • Peptide Synthesis: Nα-Fmoc-Nβ-4-pentynoyl-L-lysine serves as a building block in the synthesis of peptides, enabling the creation of complex structures with specific functionalities . Fmoc SPPS (solid-phase peptide synthesis) is a common method for peptide synthesis, and recent advances in this technology respond to the growing demand from medicinal chemistry . High-quality Fmoc building blocks are readily available due to the large-scale production of therapeutic peptides .
  • Bioconjugation: This compound can be employed in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, enhancing the effectiveness of targeted therapies in medicine .
  • Drug Delivery Systems: Due to its unique properties, Nα-Fmoc-Nβ-4-pentynoyl-L-lysine is suitable for developing drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents . Modified peptides synthesized using this compound can also be utilized in drug delivery systems .
  • Research in Cancer Therapy: Nα-Fmoc-Nβ-4-pentynoyl-L-lysine plays a role in cancer research by enabling the design of novel peptide-based drugs that can selectively target cancer cells, potentially leading to more effective treatments with fewer side effects . Researchers are exploring its potential in cancer therapeutics to develop targeted treatments that minimize side effects while maximizing efficacy .
  • Material Science: In material science, this compound can modify polymers, enhancing their properties for applications in biomedical devices and other advanced materials .

Properties

  • The molecular formula of Nα-Fmoc-Nβ-4-pentynoyl-L-lysine is C26H28N2O5 .
  • Its optical rotation is $$α]20= -13 ± 1 ° (C=1 in DMF) .

Mechanism of Action

The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily based on its ability to undergo specific chemical reactions, such as click chemistry, which allows for the formation of stable covalent bonds with various molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions . The pentynoyl group provides a reactive alkyne moiety that can be used for further functionalization .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine and related Fmoc-protected amino acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Applications
This compound (hypothetical) C26H28N2O5 ~448.51* N/A Beta-position pentynoyl group; L-configuration Bioorthogonal labeling, peptide-drug conjugates
Fmoc-L-Lys(Pryoc)-OH [(S)-2-((9-Fluorenylmethyloxyl)amino)-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid] C25H26N2O6 450.48 1584133-25-4 Propynyloxycarbonyl (Pryoc) group at epsilon-amino position Click chemistry applications, SPPS
Fmoc-D-Lys(pentynoyl)-OH C34H38N2O6 570.69 2408993-33-7 Cyclohexylidene-pentynoyl substituent; D-configuration Specialty peptide synthesis, constrained analogs
(S)-N-Fmoc-alpha-4-n-pentenylalanine C23H25NO4 379.45 288617-73-2 Alpha-methyl-pentenyl side chain; no lysine backbone Hydrophobic peptide engineering, membrane interaction studies
Fmoc-L-NptGly-OH Not provided Not provided 139551-74-9 Restricted for pharmaceutical use; unspecified side chain Laboratory-scale synthesis under regulatory constraints

Notes:

  • Reactivity Differences: The pentynoyl group (terminal alkyne) in this compound offers faster CuAAC kinetics compared to the pentenyl (alkene) group in (S)-N-Fmoc-alpha-4-n-pentenylalanine, which requires alternative coupling strategies .
  • Stereochemical Impact: The D-configuration in Fmoc-D-Lys(pentynoyl)-OH may alter peptide folding and binding kinetics compared to the L-form, making it suitable for mirror-image phage display or protease-resistant designs .
  • Regulatory Status: Fmoc-L-NptGly-OH is explicitly restricted for pharmaceutical use, whereas other analogs are general laboratory chemicals .

Research Findings and Functional Insights

Synthetic Utility: Analogs like Fmoc-L-Lys(Pryoc)-OH demonstrate compatibility with automated SPPS, retaining Fmoc stability under basic conditions (e.g., piperidine deprotection) while enabling efficient post-synthetic labeling .

Limitations: The absence of a CAS number for this compound suggests it may be a custom or research-grade product, limiting commercial availability compared to well-documented analogs like Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.